molecular formula C10H13Cl2N3 B15352188 2-Methylquinoline-4,6-diamine;dihydrochloride

2-Methylquinoline-4,6-diamine;dihydrochloride

Cat. No.: B15352188
M. Wt: 246.13 g/mol
InChI Key: FMJDGSSJSOJDIV-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,6-diamine; dihydrochloride is a chemical compound with the molecular formula C15H16N6·2HCl. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4,6-diamine; dihydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 2-methylquinoline as the starting material.

  • Amination Reaction: The 2-methylquinoline undergoes an amination reaction to introduce amino groups at the 4 and 6 positions.

  • Formation of Dihydrochloride Salt: The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 2-Methylquinoline-4,6-diamine; dihydrochloride involves large-scale amination reactions and the use of specialized equipment to handle the chemical reactions safely and efficiently. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-4,6-diamine; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Reduced amines.

  • Substitution: Substituted quinolines with different functional groups.

Scientific Research Applications

2-Methylquinoline-4,6-diamine; dihydrochloride is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methylquinoline-4,6-diamine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-Methylquinoline-4,6-diamine; dihydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Quinoline: The parent compound without the methyl and amino groups.

  • 4,6-Diaminoquinoline: Similar structure but without the methyl group.

  • 2-Methylquinoline: Similar structure but without the amino groups.

These compounds differ in their chemical properties and biological activities, making 2-Methylquinoline-4,6-diamine; dihydrochloride unique in its applications.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

2-methylquinoline-4,6-diamine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6;;/h2-5H,11H2,1H3,(H2,12,13);2*1H

InChI Key

FMJDGSSJSOJDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)N)N.Cl.Cl

Origin of Product

United States

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